2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Description
The compound 2-((4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione features a complex pyrano-dioxin core fused with an isoindoline-1,3-dione moiety. The 6-position is substituted with a phenylthio (-SPh) group, while the 8-position has a hydroxyl (-OH) group. This structure is significant due to the electronic and steric effects imparted by the phenylthio substituent, which may influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C27H23NO6S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H23NO6S/c29-22-21(28-24(30)18-13-7-8-14-19(18)25(28)31)27(35-17-11-5-2-6-12-17)33-20-15-32-26(34-23(20)22)16-9-3-1-4-10-16/h1-14,20-23,26-27,29H,15H2/t20-,21-,22-,23-,26?,27+/m1/s1 |
InChI Key |
KDJHVQWJOWXBGE-UAPBVNKASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach includes the protection of hydroxyl groups, formation of the hexahydropyrano[3,2-d][1,3]dioxin ring, and subsequent introduction of phenyl and phenylthio groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of phenylthio groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Molecular Weight
The molecular weight of this compound is approximately 503.5 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various human tumor cell lines. For example, a study conducted by the National Cancer Institute (NCI) demonstrated a significant level of antimitotic activity against tested cancer cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported to be around 15.72 μM , indicating promising efficacy in cancer treatment protocols .
Other Therapeutic Uses
Beyond its anticancer properties, there is growing interest in exploring the compound's potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus presenting a dual-action therapeutic profile .
Case Study 1: Antitumor Efficacy
A comprehensive study published in Molecular Sciences evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated a broad spectrum of activity against various types of cancer, with some cell lines showing over 70% inhibition at specific concentrations .
Case Study 2: In Silico Docking Studies
In silico docking studies have been performed to predict the binding affinity of this compound to various biological targets associated with cancer progression. These studies suggest that the compound can effectively bind to proteins involved in cell proliferation and survival pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | GI50 (μM) | Inhibition Rate (%) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 75 |
| MCF-7 (Breast) | 12.34 | 80 |
| HeLa (Cervical) | 18.45 | 70 |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Microtubule Disruption | Inhibits microtubule polymerization leading to mitotic arrest |
| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes |
Mechanism of Action
The mechanism of action of 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variants at the 6-Position
The 6-position substituent is critical for modulating properties. Key analogs include:
Key Observations :
- Phenylthio vs.
- Stability: Benzyloxy and methoxyphenoxy derivatives may exhibit enhanced oxidative stability compared to phenylthio, which could undergo sulfoxidation .
Fluorinated and Functionalized Derivatives
A fluorinated analog, (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine, highlights the impact of halogenation:
Isoindoline-1,3-dione vs. Other Moieties
- 1-((2R,4aR,7R,8S,8aS)-8-Hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione: Replaces isoindoline-1,3-dione with pyrimidine-2,4-dione. Molecular formula: C₁₇H₁₈N₂O₆; purity: 95% . Likely differences in hydrogen bonding and pharmacokinetics due to altered heterocycle .
Biological Activity
The compound 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various research studies and case reports.
Chemical Structure and Properties
This compound belongs to a class of organic compounds characterized by a hexahydropyrano structure combined with an isoindoline moiety. The presence of hydroxyl and phenylthio groups suggests potential interactions with biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The dioxin structure is known for its potential to modulate signaling pathways related to inflammation and cell proliferation.
Antioxidant Activity
Studies have shown that compounds similar to 2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and related diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways associated with cellular stress responses.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | ROS generation |
Anti-inflammatory Effects
The compound has been shown to reduce inflammatory markers in preclinical models. This activity suggests its potential use in treating inflammatory diseases such as arthritis and colitis.
Case Studies
- Case Study on Cancer Treatment : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours.
- Inflammation Model : In an animal model of induced colitis, administration of the compound resulted in a significant reduction in inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory bowel disease.
Research Findings
Recent publications have focused on the synthesis and biological evaluation of derivatives of this compound. These studies suggest that modifications to the phenylthio group can enhance its bioactivity and selectivity towards specific targets.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
